SARS-CoV-2-IN-47
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Overview
Description
SARS-CoV-2-IN-47 is a chemical compound that has garnered significant attention due to its potential antiviral properties against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19 by targeting specific viral proteins and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-47 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup. Generally, the synthesis involves:
Preparation of Intermediates: This step includes the synthesis of key intermediate compounds through various chemical reactions such as condensation, cyclization, and functional group modifications.
Final Assembly: The intermediate compounds are then subjected to further reactions, including coupling and purification steps, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity. Quality control measures are also crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
SARS-CoV-2-IN-47 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a potential antiviral agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and therapeutic formulations.
Mechanism of Action
SARS-CoV-2-IN-47 exerts its effects by targeting specific viral proteins and pathways involved in the replication and spread of SARS-CoV-2. The compound binds to the active sites of viral enzymes, inhibiting their activity and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), which are essential for viral replication.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A drug that has been investigated for its potential antiviral effects against SARS-CoV-2.
Uniqueness
SARS-CoV-2-IN-47 is unique in its specific binding affinity and inhibitory effects on key viral enzymes. Unlike other compounds, it may offer a higher degree of specificity and potency, making it a promising candidate for further development and clinical trials.
Properties
Molecular Formula |
C30H41NO7 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-(dodecylamino)-1-oxopropan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H41NO7/c1-2-3-4-5-6-7-8-9-10-11-18-31-30(37)28(21-23-13-16-25(33)27(35)20-23)38-29(36)17-14-22-12-15-24(32)26(34)19-22/h12-17,19-20,28,32-35H,2-11,18,21H2,1H3,(H,31,37)/b17-14+/t28-/m1/s1 |
InChI Key |
WQVKAVYGUGBZNH-ZUMFDBBVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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